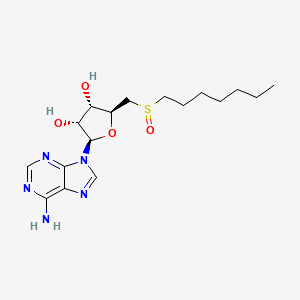
5'-Deoxy-5'-(heptane-1-sulfinyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base attached to a tetrahydrofuran ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate leaving groups.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions, where the amino group of the purine attacks an electrophilic center on the tetrahydrofuran ring.
Introduction of the Heptylsulfinyl Group: This step involves the oxidation of a heptylthio group to a heptylsulfinyl group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol: can undergo various types of chemical reactions, including:
Oxidation: The heptylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The heptylsulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The heptylsulfinyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-tetrahydrofuran-3,4-diol: Lacks the heptylsulfinyl group, which may reduce its bioavailability.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methyl)tetrahydrofuran-3,4-diol: Contains a simpler methyl group instead of the heptylsulfinyl group, potentially altering its chemical properties.
Uniqueness
The presence of the heptylsulfinyl group in (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((heptylsulfinyl)methyl)tetrahydrofuran-3,4-diol distinguishes it from similar compounds, potentially enhancing its bioavailability and interaction with biological targets.
Properties
CAS No. |
63635-63-2 |
|---|---|
Molecular Formula |
C17H27N5O4S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(heptylsulfinylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H27N5O4S/c1-2-3-4-5-6-7-27(25)8-11-13(23)14(24)17(26-11)22-10-21-12-15(18)19-9-20-16(12)22/h9-11,13-14,17,23-24H,2-8H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-,27?/m1/s1 |
InChI Key |
JHVUCCHLIUJBQM-VJIILTJSSA-N |
Isomeric SMILES |
CCCCCCCS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCCCS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















